![molecular formula C15H15N3O2 B5648814 4-(acetylamino)-N-(4-pyridinylmethyl)benzamide](/img/structure/B5648814.png)
4-(acetylamino)-N-(4-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis :
- The paper by Zhou et al. (2008) discusses the design, synthesis, and biological evaluation of a compound similar to 4-(acetylamino)-N-(4-pyridinylmethyl)benzamide, focusing on its potential as a histone deacetylase inhibitor (Zhou et al., 2008).
- Sugimoto et al. (1990) describe the synthesis of related piperidine derivatives and their anti-acetylcholinesterase activity, providing insights into synthetic methods (Sugimoto et al., 1990).
Molecular Structure Analysis :
- Fréchette et al. (2008) analyze the molecular structure of similar compounds, examining their inhibition of histone deacetylase and impact on human cancer cells (Fréchette et al., 2008).
Chemical Reactions and Properties :
- Borzilleri et al. (2006) explore substituted benzamides as inhibitors of vascular endothelial growth factor receptor-2, providing information on chemical reactions and properties (Borzilleri et al., 2006).
- Spivey and Arseniyadis (2004) discuss the catalysis by pyridines, which is relevant for understanding the chemical behavior of 4-(acetylamino)-N-(4-pyridinylmethyl)benzamide (Spivey & Arseniyadis, 2004).
Physical Properties Analysis :
- The physical properties of related compounds can be inferred from the work of Ramesh et al. (1999) on 4-Acetylaminocyclopent-2-en-1-ols, which may offer insights into solubility, melting points, and other physical characteristics (Ramesh et al., 1999).
Chemical Properties Analysis :
- Kraker et al. (2003) investigate the histone deacetylase inhibition by a similar compound, shedding light on its chemical properties and potential interactions (Kraker et al., 2003).
Propiedades
IUPAC Name |
4-acetamido-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)18-14-4-2-13(3-5-14)15(20)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEDGUQUYRBFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-(pyridin-4-ylmethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.